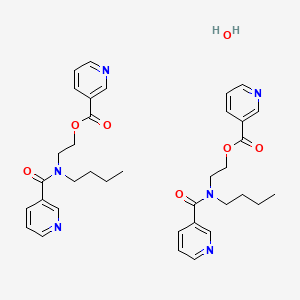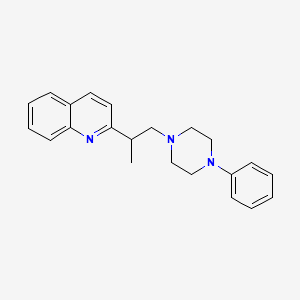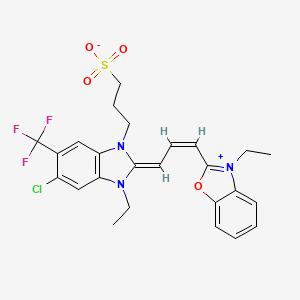
2-(3-(5-Chloro-3-ethyl-1,3-dihydro-1-(3-sulphonatopropyl)-6-(trifluoromethyl)-2H-benzimidazol-2-ylidene)prop-1-enyl)-3-ethylbenzoxazolium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoxazolium,2-[3-[5-chloro-3-ethyl-1,3-dihydro-1-(3-sulfopropyl)-6-(trifluoromethyl)-2H-benzimidazol-2-ylidene]-1-propen-1-yl]-3-ethyl-,inner salt is a complex organic compound known for its unique structural properties. This compound features a benzoxazolium core with various substituents, including chloro, ethyl, sulfopropyl, and trifluoromethyl groups. The presence of these groups imparts distinct chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoxazolium,2-[3-[5-chloro-3-ethyl-1,3-dihydro-1-(3-sulfopropyl)-6-(trifluoromethyl)-2H-benzimidazol-2-ylidene]-1-propen-1-yl]-3-ethyl-,inner salt typically involves multi-step reactions. One common approach is the cyclization of 2-aminophenols with aldehydes or ketones, followed by further functionalization to introduce the desired substituents. For example, the reaction of 2-aminophenol with an appropriate aldehyde in the presence of an acid catalyst can yield the benzoxazole core . Subsequent reactions introduce the chloro, ethyl, sulfopropyl, and trifluoromethyl groups under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis, catalytic hydrogenation, and the use of green solvents can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzoxazolium,2-[3-[5-chloro-3-ethyl-1,3-dihydro-1-(3-sulfopropyl)-6-(trifluoromethyl)-2H-benzimidazol-2-ylidene]-1-propen-1-yl]-3-ethyl-,inner salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents or replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, with temperature, solvent, and catalyst choice playing crucial roles .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups .
Scientific Research Applications
Benzoxazolium,2-[3-[5-chloro-3-ethyl-1,3-dihydro-1-(3-sulfopropyl)-6-(trifluoromethyl)-2H-benzimidazol-2-ylidene]-1-propen-1-yl]-3-ethyl-,inner salt has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of Benzoxazolium,2-[3-[5-chloro-3-ethyl-1,3-dihydro-1-(3-sulfopropyl)-6-(trifluoromethyl)-2H-benzimidazol-2-ylidene]-1-propen-1-yl]-3-ethyl-,inner salt involves its interaction with molecular targets and pathways within biological systems. The compound’s unique structure allows it to bind to specific proteins or nucleic acids, modulating their activity and leading to various biological effects . The trifluoromethyl group, in particular, enhances the compound’s stability and bioavailability, making it a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
Benzothiazolium derivatives: These compounds share a similar core structure but differ in the heteroatom and substituents.
Benzimidazolium derivatives: These compounds have a benzimidazole core and exhibit similar chemical properties.
Uniqueness
Benzoxazolium,2-[3-[5-chloro-3-ethyl-1,3-dihydro-1-(3-sulfopropyl)-6-(trifluoromethyl)-2H-benzimidazol-2-ylidene]-1-propen-1-yl]-3-ethyl-,inner salt stands out due to its unique combination of substituents, which impart distinct chemical and physical properties. The presence of the trifluoromethyl group, in particular, enhances its stability and reactivity compared to similar compounds .
Properties
CAS No. |
83783-58-8 |
|---|---|
Molecular Formula |
C25H25ClF3N3O4S |
Molecular Weight |
556.0 g/mol |
IUPAC Name |
3-[(2Z)-5-chloro-3-ethyl-2-[(Z)-3-(3-ethyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-6-(trifluoromethyl)benzimidazol-1-yl]propane-1-sulfonate |
InChI |
InChI=1S/C25H25ClF3N3O4S/c1-3-30-21-16-18(26)17(25(27,28)29)15-20(21)32(13-8-14-37(33,34)35)23(30)11-7-12-24-31(4-2)19-9-5-6-10-22(19)36-24/h5-7,9-12,15-16H,3-4,8,13-14H2,1-2H3 |
InChI Key |
UVFPQNBGWCRWKE-UHFFFAOYSA-N |
Isomeric SMILES |
CCN\1C2=C(C=C(C(=C2)Cl)C(F)(F)F)N(/C1=C\C=C/C3=[N+](C4=CC=CC=C4O3)CC)CCCS(=O)(=O)[O-] |
Canonical SMILES |
CCN1C2=C(C=C(C(=C2)Cl)C(F)(F)F)N(C1=CC=CC3=[N+](C4=CC=CC=C4O3)CC)CCCS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


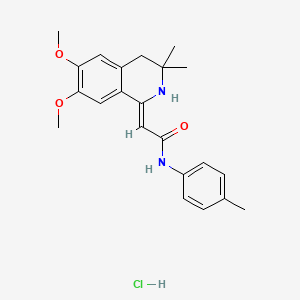
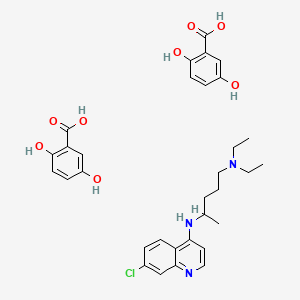
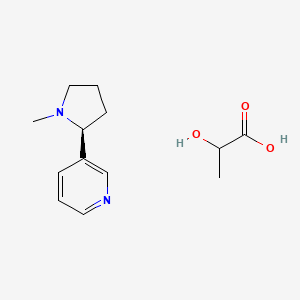
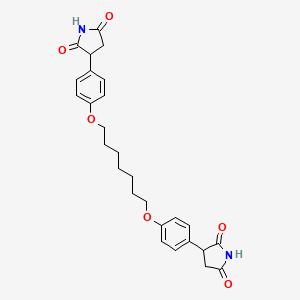

![N-[2-[(1S)-6-bromo-3,4-dihydro-1H-isochromen-1-yl]ethyl]-1-(4-bromophenyl)-N-methylpiperidin-4-amine](/img/structure/B15186172.png)
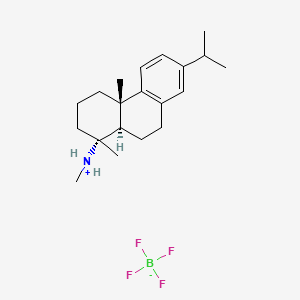

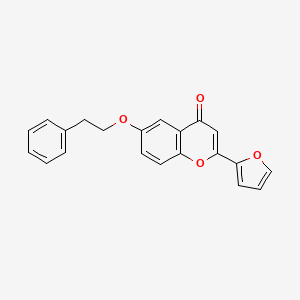
![(E)-but-2-enedioic acid;5-(3-chlorophenyl)-6,8-dioxa-3-azabicyclo[3.2.1]octane](/img/structure/B15186194.png)

